Boc-alpha-(4-fluorobenzyl)-DL-proline chemical properties
Boc-alpha-(4-fluorobenzyl)-DL-proline chemical properties
This technical guide details the physicochemical properties, synthetic methodology, and application protocols for Boc-α-(4-fluorobenzyl)-DL-proline , a specialized quaternary amino acid derivative used in advanced peptidomimetic drug design.
Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Boc-α-(4-fluorobenzyl)-DL-proline is a sterically constrained, non-proteinogenic amino acid. Structurally, it features a pyrrolidine core with a tert-butyloxycarbonyl (Boc) protecting group on the amine and a 4-fluorobenzyl moiety substituted at the alpha-carbon (C2). This "alpha-methylation" (in the broad sense of alpha-alkylation) creates a quaternary center, severely restricting conformational freedom and preventing racemization during peptide coupling.
Core Specifications
| Property | Specification |
| Chemical Name | 1-(tert-butyl) 2-hydrogen 2-(4-fluorobenzyl)pyrrolidine-1,2-dicarboxylate |
| Molecular Formula | C₁₇H₂₂FNO₄ |
| Molecular Weight | 323.36 g/mol |
| Chirality | DL (Racemic mixture of R and S enantiomers) |
| CAS Registry (Analog) | Note: Specific DL-Boc CAS not widely indexed.[1][2] See 637020-68-9 for (R)-HCl salt.[3] |
| Predicted LogP | ~3.2 – 3.5 (Highly Lipophilic) |
| Solubility | Soluble in DCM, DMF, DMSO, Ethyl Acetate; Insoluble in Water. |
| Appearance | White to off-white crystalline powder |
Structural Significance
-
Quaternary Center (Cα): The substitution of the alpha-proton with a bulky 4-fluorobenzyl group locks the pyrrolidine ring into specific puckering conformations (often favoring the Cγ-exo or endo depending on environment), stabilizing secondary structures like
-turns or -helices in peptides. -
Fluorine Moiety: The para-fluorine atom acts as a metabolic blocker, preventing P450-mediated hydroxylation of the benzyl ring. It also modulates the electronic density of the aromatic ring (bioisostere for H or OH), potentially enhancing ligand-target binding interactions through multipolar effects.
Synthetic Methodology
The synthesis of α-substituted prolines is challenging due to the steric crowding at the reaction center. For the DL (racemic) form, a direct alkylation of a protected proline enolate is the most efficient route.
Synthesis Workflow (Direct Alkylation)
The following protocol describes the generation of the quaternary center via enolate chemistry.
Reagents:
-
Substrate: Boc-Proline Methyl Ester (Boc-Pro-OMe)
-
Base: Lithium Hexamethyldisilazide (LiHMDS) or LDA (1.0 M in THF)
-
Electrophile: 4-Fluorobenzyl bromide
-
Solvent: Anhydrous Tetrahydrofuran (THF)
Step-by-Step Protocol:
-
Enolization: Charge a flame-dried flask with Boc-Pro-OMe (1.0 eq) and anhydrous THF under Argon. Cool to -78°C.
-
Deprotonation: Slowly add LiHMDS (1.1 eq) dropwise over 20 minutes. Stir for 1 hour at -78°C to ensure complete formation of the lithium enolate. Critical: Maintain temperature < -70°C to prevent Boc cleavage or N-to-C acyl migration.
-
Alkylation: Add 4-Fluorobenzyl bromide (1.2 eq) dissolved in minimal THF dropwise.
-
Reaction: Allow the mixture to warm slowly to 0°C over 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Quench & Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).[1][2] Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Hydrolysis: Dissolve the intermediate ester in THF/MeOH/H₂O (2:1:1) and treat with LiOH (2.0 eq) at room temperature for 12 hours to yield the free acid.
-
Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography (SiO₂, DCM/MeOH gradient).
Visualization of Synthetic Pathway
Figure 1: Synthetic route via enolate alkylation.[2][4][5] The pathway highlights the critical low-temperature lithiation step required to preserve the Boc group.
Applications in Drug Discovery[2][12][13][14]
Peptidomimetics & Conformational Restriction
Boc-α-(4-fluorobenzyl)-DL-proline is primarily used to introduce local constraints into bioactive peptides.
-
Helix Initiation/Termination: The bulky alpha-substituent forces the peptide backbone into specific torsion angles (
), often nucleating helical structures. -
Protease Resistance: The absence of an alpha-proton renders the adjacent peptide bond completely resistant to cleavage by chymotrypsin-like proteases, significantly extending the in vivo half-life of peptide drugs.
19F-NMR Probes
The single fluorine atom serves as a sensitive NMR reporter.[6] In structural biology, incorporating this residue allows researchers to monitor protein folding or ligand binding using ¹⁹F-NMR without background interference, as fluorine is absent in natural biological systems.
Handling & Peptide Coupling Protocols[16]
Challenge: The alpha-quaternary center creates massive steric hindrance. Standard coupling reagents (EDC/HOBt) often fail or result in low yields.
Recommended Coupling System
-
Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.
-
Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – essential to reduce racemization (though less relevant for DL, it improves kinetics) and boost reactivity.
-
Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).
Solid Phase Peptide Synthesis (SPPS) Protocol
-
Resin Swelling: Swell resin (e.g., Rink Amide) in DMF for 30 min.
-
Deprotection: Remove Fmoc from the resin-bound amine (20% Piperidine/DMF).
-
Activation:
-
Dissolve Boc-α-(4-fluorobenzyl)-DL-proline (3.0 eq) in DMF.
-
Add HATU (2.9 eq) and HOAt (3.0 eq).
-
Add DIPEA (6.0 eq). Pre-activate for 2 minutes (color change to yellow/orange).
-
-
Coupling: Add activated mixture to resin. Shake for 2–4 hours (standard couplings are 45 min).
-
Note: Double coupling is highly recommended.
-
-
Monitoring: Kaiser test may be inconclusive due to steric bulk. Use Chloranil test or micro-cleavage LC-MS to verify completion.
Coupling Workflow Diagram
Figure 2: Optimized SPPS coupling cycle for sterically hindered quaternary amino acids. Note the extended reaction time and rigorous QC steps.
Safety & Storage
-
Storage: Store at +2°C to +8°C. Desiccate. The Boc group is acid-labile; avoid exposure to HCl fumes or strong acid vapors during storage.
-
Handling: Wear standard PPE (gloves, lab coat, goggles). The compound is a potential irritant.
-
Stability: Stable for >2 years if stored properly. Avoid prolonged exposure to moisture, which may hydrolyze the ester if not fully purified.
References
-
Chemical Identity & Analogs: Sigma-Aldrich. Boc-α-(3-chlorobenzyl)-DL-Pro-OH Product Sheet. Link (Accessed 2024). Used for comparative physicochemical properties of alpha-benzyl prolines.
-
Structural Data (L-Isomer): National Institutes of Health (PMC). N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-L-proline Crystal Structure. Link (Accessed 2024). Provides crystallographic data and conformation analysis for the 2-fluoro isomer.
-
Synthetic Methodology: Seebach, D., et al. Self-Regeneration of Stereocenters (SRS) - Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie Int. Ed. Link. Foundational text on alpha-alkylation of proline.
-
Coupling Sterically Hindered Amino Acids: Journal of the American Chemical Society. "Highly Sterically Hindered Peptide Bond Formation...". Link. Source for HATU/HOAt protocols for quaternary amino acids.
-
Medicinal Chemistry Applications: Journal of Medicinal Chemistry. "Proline Analogues in Drug Design: Current Trends". Link. Review of fluorinated prolines in drug discovery.
Sources
- 1. N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104326960A - Method for preparing Boc-L-proline - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 5. Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
